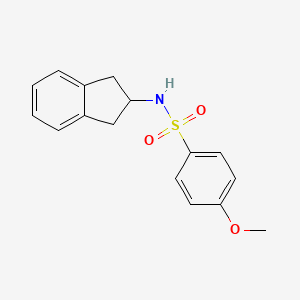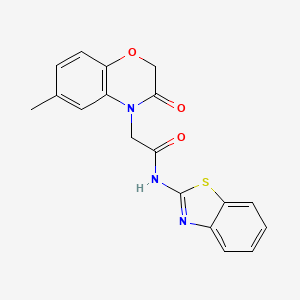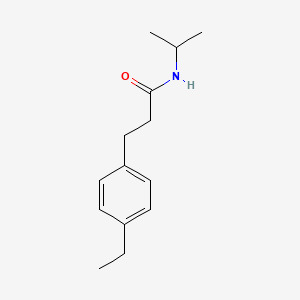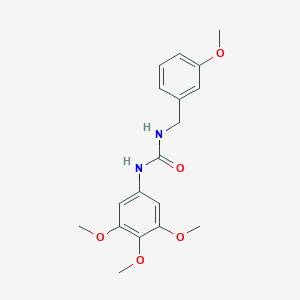
3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone
概要
説明
3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone is a complex organic compound that features both isoquinoline and indole moieties
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
These compounds are usually well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be diverse, depending on the specific target and pathway involved . These effects can include inhibition of inflammation, prevention of viral replication, suppression of cancer cell growth, inhibition of HIV infection, reduction of oxidative stress, inhibition of microbial growth, prevention of tuberculosis, control of diabetes, prevention of malaria, and inhibition of cholinesterase activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and indole intermediates separately, followed by their coupling.
Preparation of Isoquinoline Intermediate: The isoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.
Preparation of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the isoquinoline and indole intermediates. This can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline intermediate is acylated with the indole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 3,4-dihydro-1H-isoquinolin-2-yl-(2-hydroxy-2,3-dihydroindol-5-yl)methanone
- 3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-2,3-dihydroindol-5-yl)methanone
- 3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-6-yl)methanone
Uniqueness
The uniqueness of 3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone lies in its specific combination of isoquinoline and indole moieties, as well as the presence of the methylsulfonyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-11-18-12-16(7-8-19(18)22(14)26(2,24)25)20(23)21-10-9-15-5-3-4-6-17(15)13-21/h3-8,12,14H,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNEFUCGISEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(aminocarbonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4443577.png)
![4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B4443583.png)
![3-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4443591.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443593.png)
![4-benzyl-1-[3-(4-methylphenyl)propanoyl]piperidine](/img/structure/B4443596.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B4443622.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B4443626.png)
![4-[4-(2-Fluorophenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B4443633.png)



